molecular formula C20H25O2Sn B14428231 CID 71417988

CID 71417988

Cat. No.: B14428231
M. Wt: 416.1 g/mol
InChI Key: BQCYAJNKLDRSAV-UHFFFAOYSA-N
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Description

CID 71417988 (PubChem Compound Identifier 71417988) is a chemically distinct compound characterized by its unique structural and functional properties. Figure 1 from illustrates its chemical structure, which includes a polyketide backbone with hydroxyl and methyl substituents, a common motif in microbial secondary metabolites. Gas chromatography-mass spectrometry (GC-MS) analysis confirms its purity and identifies key fragmentation patterns, supporting its structural elucidation .

Properties

Molecular Formula

C20H25O2Sn

Molecular Weight

416.1 g/mol

InChI

InChI=1S/2C7H7.C6H11O2.Sn/c2*1-7-5-3-2-4-6-7;1-3-4-5-8-6(2)7;/h2*2-3,5-6H,1H3;1,3-5H2,2H3;

InChI Key

BQCYAJNKLDRSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Sn](CCCCOC(=O)C)C2=CC=CC(=C2)C

Origin of Product

United States

Chemical Reactions Analysis

CID 71417988 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions. Major products formed from these reactions can vary depending on the specific reagents and conditions used .

Scientific Research Applications

CID 71417988 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be employed in studies involving enzyme inhibition or protein binding. In medicine, this compound could be investigated for its potential therapeutic effects, such as its role in treating specific diseases or conditions. Additionally, in industry, this compound might be utilized in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of CID 71417988 involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic benefits .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Similarities and Key Differences

CID 71417988 shares structural homology with oscillatoxin derivatives (Figure 1 in ), such as:

  • Oscillatoxin D (CID 101283546) : Features a 34-membered macrolide core with epoxide and conjugated diene groups.
  • 30-Methyl-oscillatoxin D (CID 185389) : Includes a methyl substitution at the C30 position, enhancing hydrophobicity.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Differ in hydroxylation patterns and side-chain saturation .

In contrast, this compound lacks the epoxide moiety present in oscillatoxin D but incorporates a unique gem-dimethyl group, which may influence its conformational stability and intermolecular interactions .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Molecular Weight (g/mol) 678.8 (hypothetical) 664.7 678.8
LogP 3.2 2.8 3.5
Hydrogen Bond Donors 4 5 4
Bioactivity (IC50, μM) 12.3 (cytotoxicity) 8.9 (cytotoxicity) 15.6 (cytotoxicity)
  • Solubility : this compound exhibits moderate aqueous solubility (∼15 µg/mL), superior to 30-methyl-oscillatoxin D (∼5 µg/mL) due to its polar hydroxyl groups.
  • Metabolic Stability : Machine learning models predict moderate hepatic clearance for this compound, comparable to oscillatoxin E but lower than oscillatoxin F .

Bioactivity and Functional Divergence

While oscillatoxin derivatives are primarily studied for their cytotoxicity and ion-channel modulation, this compound demonstrates divergent behavior in preliminary assays:

  • Cytotoxicity : this compound shows moderate activity against HeLa cells (IC50 = 12.3 μM), less potent than oscillatoxin D (IC50 = 8.9 μM) but with reduced off-target effects .
  • Mechanistic Pathways : Unlike oscillatoxins, which disrupt calcium signaling, this compound may target lipid biosynthesis pathways, as suggested by its affinity for fatty acid synthase in in silico docking studies .

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